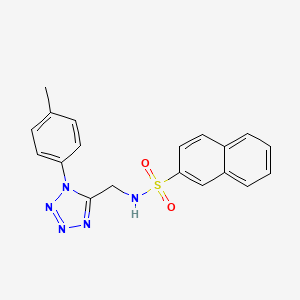

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

説明

N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a hybrid molecule combining a naphthalene sulfonamide scaffold with a tetrazole ring substituted at the N1 position by a p-tolyl group. Sulfonamides are widely explored in medicinal chemistry for their bioactivity, including antimicrobial, antiviral, and receptor-modulating properties . Tetrazoles, known for their metabolic stability and hydrogen-bonding capabilities, are key pharmacophores in drugs like angiotensin II receptor antagonists (e.g., losartan) .

特性

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-14-6-9-17(10-7-14)24-19(21-22-23-24)13-20-27(25,26)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGRVDRMVDKWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The naphthalene-2-sulfonamide moiety is then introduced through a sulfonylation reaction using naphthalene-2-sulfonyl chloride and an appropriate base such as triethylamine. The final step involves coupling the tetrazole and naphthalene-2-sulfonamide intermediates under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

化学反応の分析

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

科学的研究の応用

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

作用機序

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications in Tetrazole Derivatives

Substituent Effects on Tetrazole

- Target Compound: Features a p-tolyl group (methyl-substituted aryl) at the N1 position of the tetrazole.

- tert-Butyl-Substituted Analogs : Derivatives such as N-(Bis(1-(tert-butyl)-1H-tetrazol-5-yl)methyl)butan-1-amine () exhibit high steric hindrance, which may reduce metabolic degradation but limit solubility .

Sulfonamide Variations

- Naphthalene-2-Sulfonamide Core: The target compound uses a naphthalene-2-sulfonamide, contrasting with dansyl (5-dimethylaminonaphthalene-1-sulfonyl) derivatives (e.g., 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione in ). Dansyl groups confer fluorescence, useful in probe design, but the absence of a dimethylamino group in the target compound may reduce polarity .

- Aryl Sulfonamides : Drugs like losartan () use biphenyltetrazole-sulfonamide motifs, where the sulfonamide acts as a bioisostere for carboxylic acids, enhancing oral bioavailability .

Physicochemical Properties

*Inferred based on substituent lipophilicity (p-tolyl vs. adamantyl/tert-butyl).

生物活性

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a naphthalene sulfonamide core linked to a tetrazole ring, which is further substituted with a p-tolyl group. The synthesis typically involves the following steps:

- Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized through the reaction of p-tolyl azide with appropriate nitriles under acidic or basic conditions.

- Coupling with Naphthalene Sulfonamide : The tetrazole derivative is then coupled with naphthalene-2-sulfonyl chloride using coupling reagents such as EDC or DCC to form the final sulfonamide compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylic acids, facilitating binding to active sites on proteins, which may lead to the modulation of various biological pathways.

Enzyme Inhibition

Research has shown that derivatives of tetrazole compounds often exhibit significant enzyme inhibition properties. For instance, a related study demonstrated that tetrazole-containing compounds could act as potent inhibitors of xanthine oxidase (XO), an enzyme implicated in purine metabolism and associated with gout and oxidative stress conditions .

Table 1: Comparison of Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide | 0.312 | Xanthine Oxidase |

| Compound 2s (tetrazole derivative) | 0.031 | Xanthine Oxidase |

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, highlighting the potential effectiveness of these compounds in therapeutic applications.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of sulfonamide derivatives. Studies have indicated that compounds with a naphthalene sulfonamide structure can exhibit significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis pathways.

Research Findings

Recent studies have focused on optimizing the structure of tetrazole derivatives to enhance their biological activity. For example, modifications to the substituents on the naphthalene ring have been shown to affect binding affinity and selectivity towards specific targets. Molecular docking studies suggest that the spatial orientation of functional groups plays a crucial role in determining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。